REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].C1(N2CCC3C(=CC(O)=CC=3)C2=O)CCCC1.BrC[C:26]1[CH:27]=[C:28]([B:32]([OH:34])[OH:33])[CH:29]=[CH:30][CH:31]=1>CC(C)=O>[C:28]1([B:32]([OH:34])[OH:33])[CH:29]=[CH:30][CH:31]=[CH:26][CH:27]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
0.166 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
2-cyclopentyl-7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one
|
Quantity
|
0.235 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)N1C(C2=CC(=CC=C2CC1)O)=O
|
Name
|
|
Quantity
|
0.257 g
|
Type
|
reactant
|
Smiles
|
BrCC=1C=C(C=CC1)B(O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 h at 60° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.315 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 215.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].C1(N2CCC3C(=CC(O)=CC=3)C2=O)CCCC1.BrC[C:26]1[CH:27]=[C:28]([B:32]([OH:34])[OH:33])[CH:29]=[CH:30][CH:31]=1>CC(C)=O>[C:28]1([B:32]([OH:34])[OH:33])[CH:29]=[CH:30][CH:31]=[CH:26][CH:27]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
0.166 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
2-cyclopentyl-7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one
|
Quantity
|
0.235 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)N1C(C2=CC(=CC=C2CC1)O)=O
|
Name
|
|
Quantity
|
0.257 g
|
Type
|
reactant
|
Smiles
|
BrCC=1C=C(C=CC1)B(O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 h at 60° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.315 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 215.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |